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Compound of Interest

3-Chloro-4-propoxyphenylboronic
Compound Name: d
aci

Cat. No.: B1586962

Abstract: This guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-propoxyphenylboronic acid, a key building block in synthetic organic chemistry,
particularly in the development of novel pharmaceutical agents. Due to the absence of publicly
available experimental spectra for this specific compound, this paper will instead focus on the
theoretical underpinnings of its expected spectroscopic characteristics. We will delve into
predictive analysis for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, grounded in the fundamental principles of each technique and
supported by data from analogous structures. This document is intended to serve as a
foundational resource for researchers, scientists, and professionals in drug development,
offering insights into the structural elucidation of this important molecule.

Introduction to 3-Chloro-4-propoxyphenylboronic
Acid

3-Chloro-4-propoxyphenylboronic acid, with the chemical formula CoH12BCIOs and a
molecular weight of 214.45 g/mol , belongs to the versatile class of phenylboronic acids.[1]
These compounds are instrumental in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-
winning method for the formation of carbon-carbon bonds. The specific substitution pattern of
3-Chloro-4-propoxyphenylboronic acid—a chlorine atom, a propoxy group, and a boronic

acid moiety on the phenyl ring—makes it a valuable synthon for introducing this functionalized
aromatic ring into more complex molecular architectures.
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The precise characterization of such a molecule is paramount for its effective use.
Spectroscopic techniques provide the definitive "fingerprint” of a compound, confirming its
identity, purity, and structure. This guide will explore the anticipated spectroscopic data for 3-
Chloro-4-propoxyphenylboronic acid.

Predicted Spectroscopic Data and Interpretation

In the absence of direct experimental data, we can predict the salient features of the NMR, IR,
and MS spectra of 3-Chloro-4-propoxyphenylboronic acid based on the well-established
principles of spectroscopy and by drawing comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. We will consider both *H (proton) and 3C (carbon-13) NMR.

2.1.1. Predicted *H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons
and their connectivity.

Experimental Protocol (Hypothetical):

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-
propoxyphenylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de
or CDCIs). The choice of solvent is critical as the acidic protons of the boronic acid group
may exchange with residual water, leading to peak broadening or disappearance. DMSO-ds
is often preferred for boronic acids as it can help in observing the B(OH):2 protons.

e Instrument: A 400 MHz (or higher) NMR spectrometer.

e Parameters:

[¢]

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

o

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds.
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o Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns for 3-Chloro-4-
propoxyphenylboronic acid

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (o, ppm)
H-2 (Aromatic) 7.8-8.0 d 1H
H-5 (Aromatic) 70-7.2 d 1H
H-6 (Aromatic) 76-7.8 dd 1H
O-CH2-CH2-CHs 4.0-4.2 t 2H
O-CHz2-CH2-CHs 1.7-1.9 m 2H
O-CH2-CH2-CHs 09-11 t 3H
B(OH )2 5.0 - 6.0 (broad) s 2H

Interpretation of the Predicted *H NMR Spectrum:

o Aromatic Region (7.0 - 8.0 ppm): The three protons on the phenyl ring will appear in this

region.

o The proton at position 2 (H-2), being ortho to the electron-withdrawing boronic acid group,

is expected to be the most deshielded.

o The proton at position 6 (H-6) will be ortho to the boronic acid and meta to the propoxy

group.

o The proton at position 5 (H-5), ortho to the electron-donating propoxy group, should be the

most shielded of the aromatic protons.

o The splitting pattern will follow the ortho and meta coupling rules. H-5 will likely be a
doublet coupled to H-6. H-2 will be a doublet coupled to H-6. H-6 will be a doublet of
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doublets, coupled to both H-2 and H-5.
e Propoxy Group (0.9 - 4.2 ppm):

o The methylene protons adjacent to the oxygen (-OCHz2-) will be the most deshielded of the
aliphatic protons due to the inductive effect of the oxygen atom, appearing as a triplet.

o The central methylene protons (-CHz-) will appear as a multiplet (sextet).

o The terminal methyl protons (-CHs) will be the most shielded, appearing as a triplet.

e Boronic Acid Protons (5.0 - 6.0 ppm): The two hydroxyl protons of the boronic acid group are
expected to give a broad singlet. Its position and even its observation can be highly
dependent on the solvent, concentration, and water content.

Diagram 1: Molecular Structure and Proton Labeling for NMR Analysis

Caption: Labeled structure of 3-Chloro-4-propoxyphenylboronic acid for tH NMR
assignment.

2.1.2. Predicted 13C NMR Spectrum

The 13C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol (Hypothetical):

e Sample Preparation: Use the same sample prepared for *H NMR, or a more concentrated
sample (20-50 mg in 0.5-0.7 mL of solvent) if necessary.

e Instrument: A 100 MHz (or higher, corresponding to the H frequency) NMR spectrometer.

e Parameters:

[¢]

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30).

[e]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

o

Relaxation Delay: 2-5 seconds.
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o Spectral Width: 0-200 ppm.

Table 2: Predicted 3C NMR Chemical Shifts for 3-Chloro-4-propoxyphenylboronic acid

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-B(OH)z (C1) 130 - 135

C-H (C2) 135 - 140

C-CI (C3) 125 - 130

C-O (C4) 155 - 160

C-H (C5) 115 - 120

C-H (C6) 130 - 135

O-CHz2-CH2-CHs 65-70

O-CHz2-CH2-CHs 20-25

O-CH2-CH2-CHs 10-15

Interpretation of the Predicted 3C NMR Spectrum:

e Aromatic Carbons (115 - 160 ppm):

o The carbon attached to the oxygen (C4) will be the most deshielded due to the strong
deshielding effect of the oxygen atom.

o The carbon bonded to the boronic acid group (C1) will also be significantly deshielded.

o The carbon bearing the chlorine atom (C3) will be in a similar region.

o The remaining three aromatic carbons (C2, C5, C6) will appear at relatively lower
chemical shifts.

 Aliphatic Carbons (10 - 70 ppm):

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1586962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The carbon of the methylene group attached to the oxygen (-OCHz-) will be the most
deshielded in this region.

o The other two carbons of the propoxy group will be found at higher field (lower ppm

values).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Hypothetical):
e Sample Preparation:

o Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) and press it into a thin, transparent disk.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Parameters:

o Spectral Range: 4000 - 400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Chloro-4-propoxyphenylboronic
acid
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Wavenumber (cm~?) Vibration Functional Group
3500 - 3200 (broad) O-H stretch B(OH)2

3100 - 3000 C-H stretch (aromatic) Ar-H

2960 - 2850 C-H stretch (aliphatic) -CHs, -CH2-

1600 - 1450 C=C stretch Aromatic ring
1380 - 1320 B-O stretch B-O

1250 - 1200 C-O stretch (aryl ether) Ar-O-C

800 - 600 C-Cl stretch Ar-Cl

Interpretation of the Predicted IR Spectrum:

e Avery prominent and broad absorption band in the 3500-3200 cm~1 region is expected,
corresponding to the O-H stretching vibrations of the boronic acid's hydroxyl groups. This
broadness is due to hydrogen bonding.

e The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above
3000 cm~* and C=C stretching vibrations in the 1600-1450 cm~1 region.

e The aliphatic C-H stretching of the propoxy group will be visible in the 2960-2850 cm~1
range.

e A strong band for the B-O stretching is characteristic of boronic acids and is expected around
1380-1320 cm~1.

e The aryl ether linkage will show a characteristic C-O stretching band.

e The C-Cl stretching vibration will appear in the fingerprint region.

Diagram 2: Experimental Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic characterization of a chemical
compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol (Hypothetical):

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).
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e Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray
lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

e Parameters:

o lonization Mode: Positive or negative ion mode. For boronic acids, negative ion mode is
often useful to observe the [M-H]~ or adduct ions.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

Table 4: Predicted Key lons in the Mass Spectrum of 3-Chloro-4-propoxyphenylboronic acid

m/z (predicted) lon Notes

Molecular ion. The presence of
chlorine will result in an

214.05 [M]* isotopic pattern with a ratio of
approximately 3:1 for the M
and M+2 peaks.

Loss of a water molecule from

196.04 [M-H20]+ _ _

the boronic acid group.
171.04 [M-Cs3H7]* Loss of the propyl group.
155.01 [M-C3H70]* Loss of the propoxy group.

Interpretation of the Predicted Mass Spectrum:

e The molecular ion peak ([M]*) is expected at an m/z corresponding to the molecular weight
of the compound (214.45). Due to the presence of a chlorine atom, a characteristic isotopic
pattern will be observed for the molecular ion and its fragments. Chlorine has two main
isotopes, 3°Cl (75.8%) and 3’Cl (24.2%), which will result in two peaks separated by 2 m/z
units with an intensity ratio of approximately 3:1.

o Fragmentation of the molecule is expected to occur at the weaker bonds. Common
fragmentation pathways would involve the loss of water from the boronic acid group, and
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cleavage of the propoxy side chain.

Conclusion

While experimental spectroscopic data for 3-Chloro-4-propoxyphenylboronic acid is not
readily available in the public domain, a detailed prediction of its NMR, IR, and MS spectra can
be made based on established chemical principles. This theoretical analysis provides a
valuable framework for researchers working with this compound, aiding in the confirmation of
its synthesis and in quality control. The predicted data serves as a benchmark against which
experimentally obtained spectra can be compared for the unequivocal structural elucidation of
3-Chloro-4-propoxyphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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